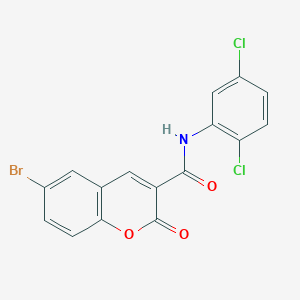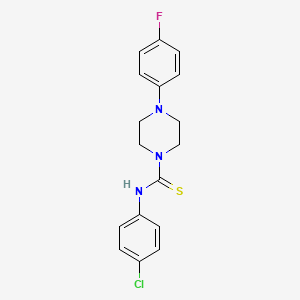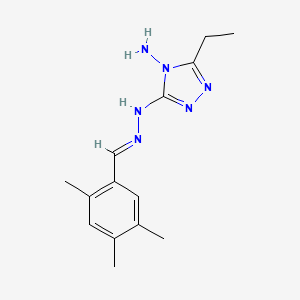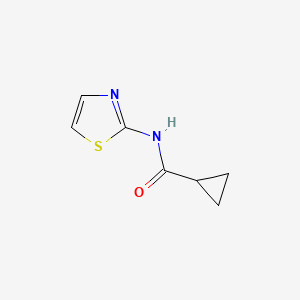![molecular formula C12H11N3O3S B5786011 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C12H11N3O3S and its molecular weight is 277.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.05211239 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBMicro_005915, also known as Cobimetinib , is a selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . Its primary targets are mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) and MEK2 . These proteins are central components of the RAS/RAF/MEK/ERK signal transduction pathway, which plays a critical role in cellular proliferation .
Mode of Action
Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2 . By inhibiting these kinases, it disrupts the RAS/RAF/MEK/ERK pathway, thereby reducing cellular proliferation . This makes it an effective antineoplastic agent, particularly for treating unresectable or metastatic melanoma .
Biochemical Pathways
The RAS/RAF/MEK/ERK pathway is a key signaling pathway involved in cell growth, differentiation, and survival . By inhibiting MEK1 and MEK2, Cobimetinib disrupts this pathway, leading to reduced cellular proliferation . This disruption can have downstream effects on various cellular processes, potentially leading to cell death in cancerous cells .
Pharmacokinetics
As an orally active small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the drug, influencing its efficacy and potential side effects.
Result of Action
The primary result of Cobimetinib’s action is a reduction in cellular proliferation, particularly in cancer cells . This is achieved through its inhibition of the RAS/RAF/MEK/ERK pathway . In clinical settings, this has proven effective for treating unresectable or metastatic melanoma .
Properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-9-6-10(17)15-12(14-9)19-7-11(18)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLDHWDVXKGFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2-fluorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5785999.png)

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-Thiazol-2-ylamino)methyl]naphthalen-2-ol](/img/structure/B5786039.png)

